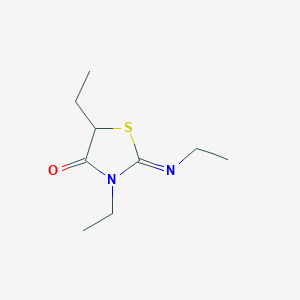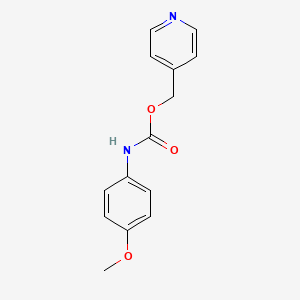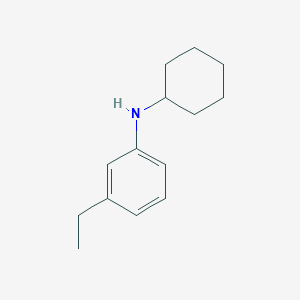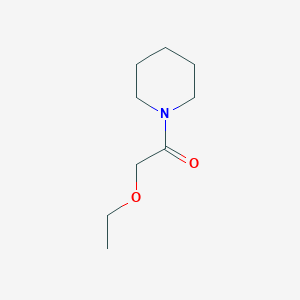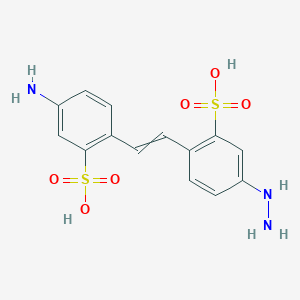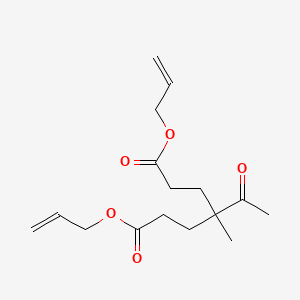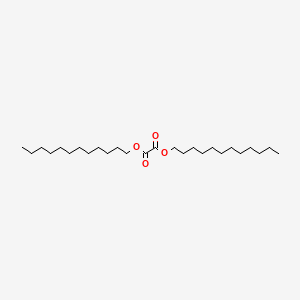
Didodecyl oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Didodecyl oxalate is an organic compound with the molecular formula C26H50O4 It is an ester derived from oxalic acid and dodecanol
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Didodecyl oxalate can be synthesized through the esterification reaction between oxalic acid and dodecanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The process includes the purification of the product through distillation or recrystallization to obtain a high-purity compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions: Didodecyl oxalate undergoes several types of chemical reactions, including hydrolysis, transesterification, and reduction.
Common Reagents and Conditions:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce oxalic acid and dodecanol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, facilitated by a catalyst such as sodium methoxide.
Reduction: this compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding alcohols.
Major Products Formed:
Hydrolysis: Oxalic acid and dodecanol.
Transesterification: New esters and dodecanol.
Reduction: Dodecanol and other alcohol derivatives.
Aplicaciones Científicas De Investigación
Didodecyl oxalate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other chemical compounds.
Biology: Research on this compound includes its potential use in biochemical assays and as a model compound for studying ester hydrolysis.
Industry: this compound is used in the formulation of lubricants, surfactants, and plasticizers due to its chemical stability and hydrophobic properties.
Mecanismo De Acción
The mechanism of action of didodecyl oxalate primarily involves its hydrolysis to release oxalic acid and dodecanol. The oxalic acid can then participate in various biochemical pathways, while dodecanol can act as a surfactant or emulsifying agent. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used.
Comparación Con Compuestos Similares
Dioctyl oxalate: Another ester of oxalic acid, but with shorter alkyl chains.
Didecyl oxalate: Similar structure but with decyl groups instead of dodecyl groups.
Dimethyl oxalate: A simpler ester with methyl groups.
Uniqueness: Didodecyl oxalate is unique due to its longer alkyl chains, which impart greater hydrophobicity and chemical stability compared to its shorter-chain counterparts. This makes it particularly useful in applications requiring long-lasting and stable compounds.
Propiedades
Número CAS |
5132-19-4 |
|---|---|
Fórmula molecular |
C26H50O4 |
Peso molecular |
426.7 g/mol |
Nombre IUPAC |
didodecyl oxalate |
InChI |
InChI=1S/C26H50O4/c1-3-5-7-9-11-13-15-17-19-21-23-29-25(27)26(28)30-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3 |
Clave InChI |
KYBDAUNESKLXAZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCOC(=O)C(=O)OCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


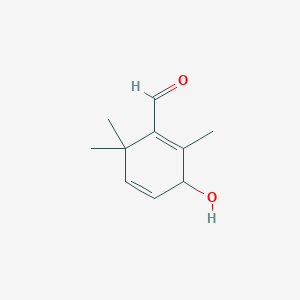
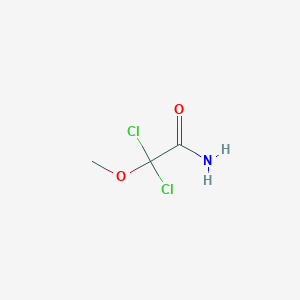
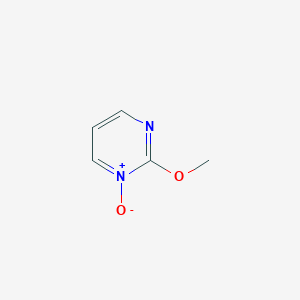
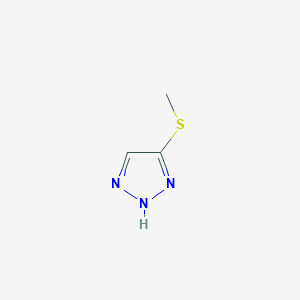
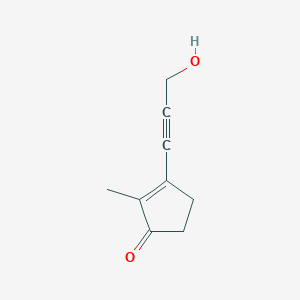
![1-[2-Chloro-3-(trifluoromethoxy)phenyl]-4-ethylpiperazine](/img/structure/B13793954.png)
![5-ethoxy-1-methyl-1H-benzo[d]imidazole](/img/structure/B13793958.png)
![1-[2-Methyl-3-[4-(phenylthio)phenyl]propyl]-1H-imidazolium chloride](/img/structure/B13793963.png)
